3-Methylthieno[3,2-c]pyridin-4-amine
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Overview
Description
3-Methylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a methyl group attached to the thiophene ring and an amine group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[3,2-c]pyridin-4-amine typically involves the construction of the thienopyridine core followed by functionalization. One common method involves the cyclization of 2-aminothiophene derivatives with appropriate reagents to form the thienopyridine core. For instance, the reaction of methyl 2-aminothiophene-3-carboxylate with formimidamide can yield the desired compound through a series of condensation, chlorination, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiophene ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyridine or thiophene rings.
Substitution: Alkylated or acylated derivatives of the compound.
Scientific Research Applications
3-Methylthieno[3,2-c]pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Methylthieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atom and the thiophene ring.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and biological activities.
Uniqueness
3-Methylthieno[3,2-c]pyridin-4-amine is unique due to its specific ring fusion and functional groups, which confer distinct electronic properties and reactivity. This makes it a valuable scaffold for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H8N2S |
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Molecular Weight |
164.23 g/mol |
IUPAC Name |
3-methylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C8H8N2S/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4H,1H3,(H2,9,10) |
InChI Key |
DZGDGUWWCWHXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=NC=C2)N |
Origin of Product |
United States |
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